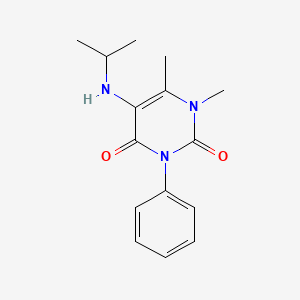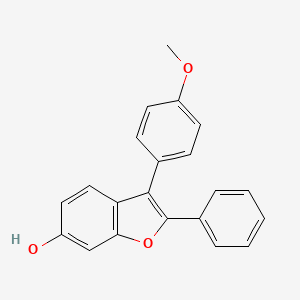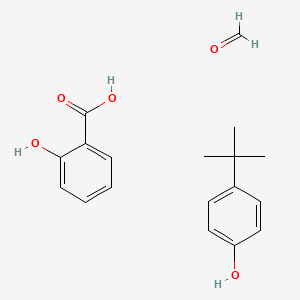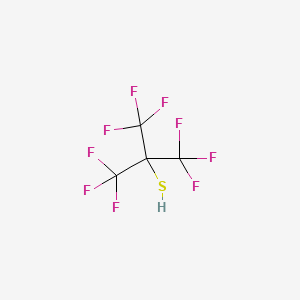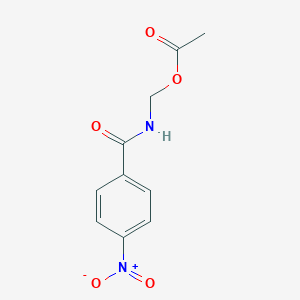![molecular formula C17H21N3S B14685534 N~1~-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine CAS No. 34826-99-8](/img/structure/B14685534.png)
N~1~-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the field of medicine as antipsychotic and antiemetic agents. This compound is characterized by the presence of a phenothiazine core linked to an ethane-1,2-diamine moiety through a propyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine typically involves the reaction of 10H-phenothiazine with a suitable alkylating agent to introduce the propyl chain, followed by the introduction of the ethane-1,2-diamine moiety. One common method involves the reaction of 10H-phenothiazine with 3-bromopropylamine under basic conditions to form the intermediate 3-(10H-phenothiazin-10-yl)propylamine. This intermediate is then reacted with ethylenediamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenothiazine core to its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of phenothiazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N~1~-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders and as an antiemetic agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N1-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine involves its interaction with various molecular targets, including dopamine receptors, serotonin receptors, and histamine receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its antipsychotic and antiemetic effects. The exact pathways involved may vary depending on the specific application and target receptor.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-allyl-N-[3-(10H-phenothiazin-10-yl)propyl]-2-propen-1-amine
- 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride
- N′-[3-(2-chloro-10-phenothiazinyl)propyl]butane-1,4-diamine
Uniqueness
N~1~-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its combination of a phenothiazine core with an ethane-1,2-diamine moiety allows for versatile interactions with various biological targets, making it a valuable compound for research and therapeutic applications.
Propriétés
Numéro CAS |
34826-99-8 |
|---|---|
Formule moléculaire |
C17H21N3S |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
N'-(3-phenothiazin-10-ylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C17H21N3S/c18-10-12-19-11-5-13-20-14-6-1-3-8-16(14)21-17-9-4-2-7-15(17)20/h1-4,6-9,19H,5,10-13,18H2 |
Clé InChI |
RODCUPLYBWACGW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCNCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




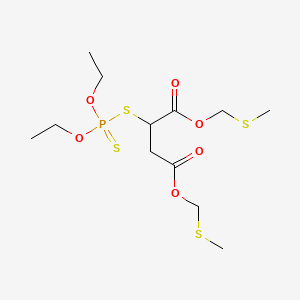
![[2,4-dimethyl-2-(prop-2-ynylcarbamoyloxymethyl)pentyl]carbamic acid](/img/structure/B14685470.png)
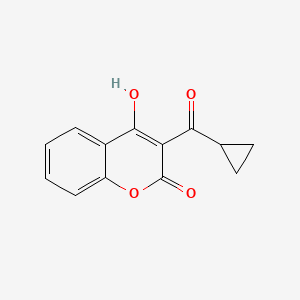
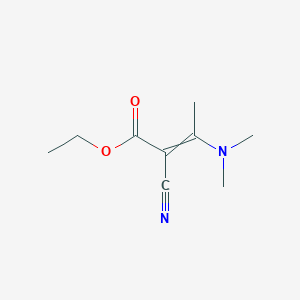
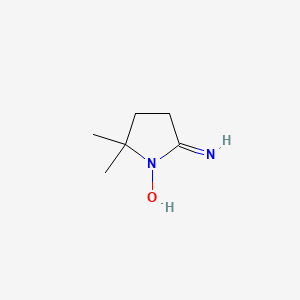
![3-(Butoxycarbonyl)-1,6-dimethyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate](/img/structure/B14685500.png)
